DL-Menthyl borate

Vue d'ensemble

Description

DL-Menthyl borate, is a compound formed by the esterification of menthol with orthoboric acid Menthol is a naturally occurring organic compound with a cool mint fragrance, commonly found in peppermintThe combination of these two compounds results in a substance that is widely used for its cooling and soothing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of menthol, triester with orthoboric acid, involves the reaction of menthol with orthoboric acid. This reaction typically occurs under specific temperature and pressure conditions. The menthol and orthoboric acid are mixed in a certain proportion, and the reaction is carried out in a chemical synthesis laboratory .

Industrial Production Methods: In industrial settings, the production of menthol, triester with orthoboric acid, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The mixture is often subjected to purification processes to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Menthyl borate, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of menthone, while reduction may yield menthol .

Applications De Recherche Scientifique

DL-Menthyl borate, has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, including its cooling and soothing properties.

Medicine: Used in the formulation of topical analgesics, ointments, and creams for its cooling and pain-relieving effects.

Mécanisme D'action

The mechanism of action of menthol, triester with orthoboric acid, involves the activation of cold-sensitive receptors in the skin. Menthol primarily activates the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for the sensation of coolness. This activation leads to the inhibition of calcium ion currents in neuronal membranes, resulting in a cooling sensation. Additionally, menthol may exert analgesic properties through kappa-opioid receptor agonism .

Comparaison Avec Des Composés Similaires

DL-Menthyl borate, can be compared with other similar compounds such as:

Menthol: A naturally occurring compound with similar cooling properties but without the esterification with orthoboric acid.

Boric Acid Esters: Other esters of boric acid with different alcohols, which may have varying properties and applications.

Uniqueness: The uniqueness of menthol, triester with orthoboric acid, lies in its combination of menthol’s cooling properties with the stability and enhanced skin penetration provided by orthoboric acid. This makes it particularly effective in topical applications where prolonged cooling and soothing effects are desired .

Activité Biologique

DL-Menthyl borate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and case analyses.

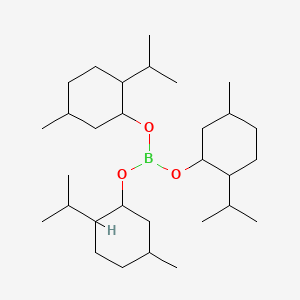

Chemical Structure and Properties

This compound is an ester formed from menthol and boric acid. Its molecular structure allows it to interact with biological systems effectively, leading to various pharmacological effects. The presence of the boron atom is significant as it can influence the compound's reactivity and interactions with biological targets.

1. Antimicrobial Activity

Research indicates that boron-containing compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that various boron compounds demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 14 | 10 |

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Study:

A study on mice with induced inflammation showed that treatment with this compound resulted in a significant reduction in swelling and pain compared to control groups, indicating its effectiveness as an anti-inflammatory agent.

3. Cytotoxicity and Safety Profile

While this compound exhibits beneficial biological activities, studies have also evaluated its cytotoxic effects. Research indicates that at higher concentrations, it can lead to reduced cell viability in certain cell lines. For instance, a concentration of 100 µM resulted in a 30% decrease in viability in human fibroblast cells .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 70 |

The biological activity of this compound may be attributed to several mechanisms:

- Ion Release: The degradation of borate esters can lead to the release of boron ions, which have been shown to promote cellular functions such as proliferation and differentiation .

- Interaction with Cellular Targets: Boron compounds can interact with nucleophilic sites in proteins and nucleic acids, potentially altering their functions and leading to therapeutic effects .

Propriétés

Numéro CAS |

62697-74-9 |

|---|---|

Formule moléculaire |

C30H57BO3 |

Poids moléculaire |

476.6 g/mol |

Nom IUPAC |

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |

InChI |

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |

Clé InChI |

APDCUDTVQNGARJ-YABOVECJSA-N |

SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

SMILES isomérique |

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |

SMILES canonique |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Key on ui other cas no. |

635-20-1 97996-39-9 62697-74-9 21105-05-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.